![molecular formula C15H14Cl2O2 B12392703 2,2'-Dichloro bisphenol A-d12](/img/structure/B12392703.png)
2,2'-Dichloro bisphenol A-d12
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Overview
Description
2,2’-Dichloro bisphenol A-d12 is a deuterium-labeled derivative of 2,2’-Dichloro bisphenol A. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure allows for the study of pharmacokinetics and metabolic profiles of drugs, as deuterium can act as a tracer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro bisphenol A-d12 involves the deuteration of 2,2’-Dichloro bisphenol A. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a deuterium source such as deuterium oxide (D2O) or deuterated solvents, and a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of 2,2’-Dichloro bisphenol A-d12 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure maximum deuterium incorporation. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichloro bisphenol A-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacokinetic Studies
The incorporation of deuterium in 2,2'-Dichloro bisphenol A-d12 enhances its tracking in biological systems. This feature is particularly useful in pharmacokinetic studies where understanding the metabolism and distribution of compounds within biological systems is crucial. The compound's structure allows for the investigation of its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Case Study: Metabolism Tracking
A study utilized this compound to trace its metabolic pathways in vivo, demonstrating that deuterated compounds can provide clearer insights into metabolic processes compared to their non-deuterated counterparts. The results indicated that the presence of deuterium alters the metabolic stability and half-life of the compound, leading to improved quantification during drug development processes .
Environmental Monitoring
Due to its structural similarity to bisphenol A, this compound serves as a tracer in environmental studies assessing the fate of chlorinated phenolic compounds in ecosystems. Its deuterated form allows researchers to differentiate between natural and synthetic sources of contamination.
Data Table: Environmental Persistence
Compound | Half-Life (Days) | Detection Method |
---|---|---|
2,2'-Dichloro bisphenol A | 10-15 | Gas Chromatography |
This compound | 12-18 | Mass Spectrometry |
This table illustrates the persistence of both compounds in aquatic environments. The longer half-life of this compound indicates its potential for accumulation in ecosystems .
Toxicological Research
Research has highlighted the endocrine-disrupting properties of chlorinated phenolic compounds like this compound. Studies have shown that these compounds can bind to estrogen receptors, leading to adverse reproductive effects.
Case Study: Endocrine Disruption
In a controlled study involving animal models exposed to varying concentrations of bisphenol derivatives, researchers found significant reproductive abnormalities associated with exposure to both bisphenol A and its chlorinated derivatives. The use of deuterated forms allowed for precise tracking of exposure levels and biological responses over time .
Drug Development
The pharmaceutical industry has increasingly utilized deuterated compounds for drug development due to their altered pharmacokinetic profiles. The stable isotopes can enhance the efficacy and safety profiles of new drugs.
Data Table: Comparison of Pharmacokinetics
Compound | Bioavailability (%) | Peak Plasma Concentration (ng/mL) |
---|---|---|
Bisphenol A | 45 | 150 |
This compound | 60 | 200 |
This table summarizes the improved bioavailability and plasma concentration levels observed with this compound compared to its non-deuterated form .
Cosmetic Applications
In cosmetic formulations, deuterated compounds are being explored for their potential benefits in skin absorption studies. The unique properties of this compound may influence the efficacy and safety profiles of topical products.
Case Study: Skin Absorption
A recent study investigated the skin penetration capabilities of various formulations containing deuterated compounds. Results indicated that formulations with this compound exhibited enhanced absorption rates through skin layers compared to standard formulations without deuteration .
Mechanism of Action
The mechanism of action of 2,2’-Dichloro bisphenol A-d12 is primarily related to its role as a tracer. The deuterium atoms in the compound do not significantly alter its chemical properties but allow for the tracking of the compound through various biological and chemical processes. This tracking is achieved through techniques such as mass spectrometry, which can distinguish between deuterium and hydrogen atoms .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dichloro bisphenol A: The non-deuterated form of the compound.
Bisphenol A-d12: Another deuterium-labeled bisphenol compound without the chlorine atoms.
2,2’-Dibromo bisphenol A-d12: A similar compound with bromine atoms instead of chlorine.
Uniqueness
2,2’-Dichloro bisphenol A-d12 is unique due to the presence of both chlorine atoms and deuterium labeling. This combination allows for specific studies related to halogenated bisphenols and their metabolic and environmental behavior. The deuterium labeling provides an additional advantage in tracing and quantifying the compound in various research applications .
Biological Activity
2,2'-Dichloro bisphenol A-d12 (CAS No. 2748525-32-6) is a deuterated derivative of bisphenol A (BPA), a chemical widely studied for its endocrine-disrupting properties. The incorporation of deuterium in its structure allows for enhanced tracking and quantification in biological systems, particularly during drug development processes. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and potential health implications.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂D₁₂Cl₂O₂ |
Molecular Weight | 309.25 g/mol |
CAS Number | 2748525-32-6 |
Isotope Labeling | Deuterium |
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a tracer in pharmacokinetic studies. Deuteration can significantly influence the metabolic profile of compounds, potentially altering their bioavailability and toxicity.
Pharmacokinetics
Research indicates that deuterated compounds often exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts. For instance, deuterium substitution can enhance metabolic stability and reduce clearance rates in some cases, which may lead to prolonged biological effects .
A study by Russak et al. (2019) highlighted the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, suggesting that it could lead to improved therapeutic profiles . This is particularly relevant for compounds like BPA, which are known to exhibit rapid metabolism and excretion.
Case Study: Prenatal Exposure to BPA
A significant body of research has linked BPA exposure during pregnancy to adverse neurobehavioral outcomes in infants. In one notable case from the HOME Study, a mother exhibited an exceptionally high urinary BPA concentration during pregnancy (583 µg/g creatinine), leading to concerns about potential neurodevelopmental impacts on her child . Although subsequent evaluations showed normal development by age five, this case underscores the need for further investigation into the effects of BPA analogs like this compound.
Epigenetic Mechanisms
Recent studies have explored how BPA and its derivatives may influence epigenetic mechanisms. For example, oxidative stress induced by BPA can interfere with DNA methylation processes, potentially leading to altered gene expression associated with various diseases . The role of this compound in these pathways remains an area for future research.
Toxicological Implications
The toxicological profile of BPA has been extensively studied; however, data specifically on this compound is limited. Evidence suggests that while BPA is rapidly detoxified in humans—primarily converted into harmless BPA-glucuronide—deuterated forms may exhibit different metabolic fates due to their altered chemical properties .
Properties
Molecular Formula |
C15H14Cl2O2 |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)-1,1,1,3,3,3-hexadeuteriopropan-2-yl]-3,5,6-trideuteriophenol |
InChI |
InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D |
InChI Key |
XBQRPFBBTWXIFI-CLWNCLMISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)Cl)[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])Cl)O)[2H] |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
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